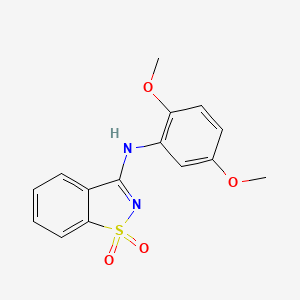

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Description

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a benzothiazole-derived compound characterized by a 1,2-benzothiazol-3-amine core substituted with a 2,5-dimethoxyphenyl group at the nitrogen atom and a sulfone (1,1-dioxide) moiety on the benzothiazole ring. This structure combines aromatic methoxy substituents with a sulfonamide-like framework, which may confer unique electronic and steric properties. The compound is synthesized via reactions involving secondary benzenesulfonamides, as described in methodologies for analogous N-substituted benzothiazol-3-imine 1,1-dioxides .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-20-10-7-8-13(21-2)12(9-10)16-15-11-5-3-4-6-14(11)22(18,19)17-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPDMFCKFGFNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxyaniline with 2-aminobenzenesulfonamide in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound features a benzothiazole sulfone core, contrasting with the benzamide scaffold of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Unlike imine derivatives (e.g., (E)-N-substituted benzothiazol-3(2H)-imine 1,1-dioxides), the target compound contains an amine group at position 3, which may influence redox stability and hydrogen-bonding capacity .

Substituent Effects :

- The 2,5-dimethoxyphenyl group on the target compound introduces electron-donating methoxy substituents at meta and para positions. This contrasts with simpler alkyl or unsubstituted aryl groups in other benzothiazole derivatives. Methoxy groups may enhance solubility in polar solvents or modulate interactions with aromatic residues in proteins.

- In N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the hydroxyalkylamine substituent acts as an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization—a feature absent in the sulfone-containing benzothiazole derivatives .

Synthetic Accessibility :

- The target compound and its benzothiazole analogs are synthesized from secondary sulfonamides , a robust and versatile route . In contrast, benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide require acyl chloride intermediates, which may pose handling challenges due to reactivity .

Potential Applications: Benzothiazole sulfones are often explored for biological activity (e.g., kinase inhibition or antiparasitic effects), whereas benzamides with directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are prioritized for catalytic applications in synthetic chemistry .

Biological Activity

Overview

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure incorporates a 2,5-dimethoxyphenyl group attached to the benzothiazole core, which contributes to its biological efficacy.

- IUPAC Name : N-(2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

- Molecular Formula : C15H14N2O4S

- CAS Number : 303066-48-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes and receptors involved in critical physiological pathways. For instance, its anticancer effects are linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial and fungal strains with promising results.

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| A549 (Lung Cancer) | 0.12 - 2.78 |

The compound's effectiveness varies across different cell lines, indicating its selective cytotoxicity.

Study on Anticancer Properties

A detailed study evaluated the cytotoxic effects of this compound on MCF-7 and HeLa cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry assays confirmed that the compound effectively triggered cell death pathways in these cancer cells.

Comparative Analysis with Other Compounds

In comparative studies with other benzothiazole derivatives:

- The compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin.

- Its structure allows for unique interactions with biological targets that enhance its therapeutic potential.

Q & A

Basic: What synthetic methodologies are employed to prepare N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide?

Answer:

The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting saccharin derivatives with aryl amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). For example, analogous compounds like N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide were prepared by reacting 1,2-benzisothiazol-3-yl chloride with substituted anilines . Cyclization reactions using thiocarbamoyl or sulfamoyl chlorides (e.g., as in 2,3-dihydro-1,2-benzothiazole 1,1-dioxide derivatives) are also effective, requiring controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar benzothiazole derivatives (e.g., N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide), which revealed intermolecular interactions like C–H⋯O and π–π stacking . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify substitution patterns and amine/aryl group integration.

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- FT-IR : To identify characteristic S=O (1150–1250 cm) and N–H (3300–3500 cm) stretches .

Advanced: How do variations in the aryl substituent influence the compound's supramolecular assembly in the solid state?

Answer:

Substituents on the aryl group (e.g., methoxy vs. chloro) dictate packing via non-covalent interactions. For instance:

- Electron-withdrawing groups (e.g., Cl in N-(3-chlorophenyl)- derivatives) enhance dipole-dipole interactions, leading to tighter packing and higher melting points.

- Electron-donating groups (e.g., methoxy in the target compound) promote weaker C–H⋯O hydrogen bonds but stronger π–π stacking due to increased electron density on the aromatic ring .

Methodological Insight : Computational tools like CrystalExplorer can model Hirshfeld surfaces to quantify interaction contributions (e.g., 15–20% from π–π stacking in methoxy-substituted analogs) .

Advanced: What methodological approaches are used to evaluate the compound's potential DNA-binding interactions?

Answer:

DNA-binding studies typically employ:

- UV-Vis and fluorescence titration : To measure hypochromism/quenching upon DNA addition, with Scatchard plots to calculate binding constants ( M for similar benzothiazoles) .

- Circular dichroism (CD) : To detect conformational changes in DNA (e.g., B-to-Z transitions) induced by intercalation or groove binding.

- Molecular docking : Using software like AutoDock Vina to simulate interactions with DNA base pairs (e.g., d(G-C) sequences) .

Advanced: How can researchers resolve contradictions in reported bioactivity data among structurally similar benzothiazole 1,1-dioxides?

Answer:

Discrepancies (e.g., antibacterial vs. anti-inflammatory activity) often arise from:

- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory markers (COX-2 vs. TNF-α). Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) minimizes variability .

- Substituent effects : Para-methoxy groups may enhance DNA intercalation (via planar aromatic systems), while meta-chloro groups favor enzyme inhibition (e.g., COX-2) due to steric and electronic effects .

Resolution Strategy : Perform head-to-head comparative studies under controlled conditions and use multivariate analysis (e.g., PCA) to isolate structural determinants of activity .

Advanced: What strategies optimize the compound's solubility for in vitro bioassays without compromising stability?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while avoiding denaturation.

- pH adjustment : The sulfonamide group (pKa ~10–12) allows solubility enhancement in mildly acidic buffers (pH 4–6) .

- Crystal engineering : Modify crystallization conditions (e.g., using PEG 4000 as an additive) to produce hydrates or co-crystals with improved aqueous solubility .

Basic: How is the purity of the compound validated before biological testing?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), targeting >98% purity.

- Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation <0.4% acceptable) .

- Thermogravimetric analysis (TGA) : To confirm absence of solvent/moisture (<1% weight loss up to 150°C) .

Advanced: Can computational models predict the compound's pharmacokinetic properties?

Answer:

Yes. Tools like SwissADME or ADMETLab estimate:

- LogP : ~3.5 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

- Bioavailability : 50–60% (based on topological polar surface area <100 Å) .

Limitation : Models may underestimate metabolic pathways (e.g., sulfonamide oxidation), necessitating in vitro microsomal assays for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.